3,4-Dichlorobenzotrifluoride

Catalog No.
S561370
CAS No.
328-84-7
M.F
C7H3Cl2F3
M. Wt
215 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzotrifluoride

CAS Number

328-84-7

Product Name

3,4-Dichlorobenzotrifluoride

IUPAC Name

1,2-dichloro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3Cl2F3

Molecular Weight

215 g/mol

InChI

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H

InChI Key

XILPLWOGHPSJBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl

Solubility

Soluble in petroleum ether and acetonitrile.
In water: negligible - 15 mg/l @ 25 °C (est)

Synonyms

3,4-DCBTE, 3,4-dichlorobenzotrifluoride

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl

Precursor in Organic Synthesis

Researchers have used 3,4-DCBT as a starting material for the synthesis of other chemicals. For instance, a study published in the Journal of Fluorine Chemistry describes its use in the preparation of 3,4-difluorobenzotrifluoride through a fluorine exchange reaction [].

Another study, referenced in Sigma-Aldrich's product information for 3,4-DCBT, mentions its role in the synthesis of 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether (RH-2512), a potential diphenyl ether herbicide [].

3,4-Dichlorobenzotrifluoride is an aromatic organic compound characterized by the molecular formula C7H3Cl2F3C_7H_3Cl_2F_3 and a molecular weight of 215.00 g/mol. It appears as a colorless to slightly yellow liquid with a boiling point of approximately 173-174 °C and a melting point ranging from -13 to -12 °C. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. It is slightly soluble in water and more soluble in organic solvents like chloroform and ethyl acetate .

Typical of halogenated aromatic compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by other nucleophiles under appropriate conditions. Furthermore, the trifluoromethyl group can engage in reactions such as electrophilic aromatic substitution, although the presence of multiple electronegative substituents generally reduces the reactivity of the aromatic ring .

Studies on the biological activity of 3,4-dichlorobenzotrifluoride indicate that it may exhibit toxicity in certain environments. For instance, it has been shown to degrade effectively using advanced oxidation processes involving heterogeneous catalysts like nanoscale iron oxide and cerium oxide. The degradation process suggests potential environmental concerns regarding its persistence and toxicity in ecosystems . The compound's irritant properties can also pose health risks upon exposure, leading to skin and eye irritation or respiratory issues when inhaled .

The synthesis of 3,4-dichlorobenzotrifluoride typically involves a two-step process:

  • Chlorination: Starting with 3,4-dichlorotoluene, chlorine gas is introduced in the presence of a catalyst (e.g., ferric chloride) under controlled temperature conditions (115-125 °C). This step aims to introduce additional chlorine atoms into the aromatic structure.
  • Fluorination: The resulting product from chlorination is then subjected to fluorination using anhydrous hydrogen fluoride at elevated pressures (1.5-2.5 MPa) and temperatures (110-115 °C). This step finalizes the formation of 3,4-dichlorobenzotrifluoride through the substitution of chlorine with fluorine .

Research indicates that 3,4-dichlorobenzotrifluoride can interact with catalysts in advanced oxidation processes for environmental remediation. For instance, studies employing nanoscale iron oxide/cerium oxide catalysts show significant degradation efficiency under optimized conditions. The interactions between this compound and various catalytic systems highlight its potential for removal from contaminated environments .

Several compounds share structural similarities with 3,4-dichlorobenzotrifluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DichlorobenzotrifluorideC7H3Cl2F3Different chlorination pattern on benzene ring
1,2-DichlorobenzeneC6H4Cl2Lacks trifluoromethyl group
TrifluoromethylbenzeneC7H5F3Contains only one trifluoromethyl group
ChlorobenzeneC6H5ClContains only one chlorine atom

Uniqueness: The distinct arrangement of chlorine and trifluoromethyl groups in 3,4-dichlorobenzotrifluoride contributes to its unique reactivity profile compared to these similar compounds. The presence of two chlorine atoms on adjacent carbon atoms (positions 3 and 4) alongside a trifluoromethyl group enhances its stability and reactivity towards nucleophilic substitution reactions.

Physical Description

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.

Color/Form

Clear, colorless liquid

XLogP3

4.4

Boiling Point

173.5 °C
173-174 °C

Flash Point

65 °C (150 °F)

Density

1.478

Odor

Aromatic

Melting Point

-12.5 °C
-13 to -12 °C

UNII

7G60XCU4GG

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 150 of 155 companies with hazard statement code(s):;
H302 (14.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Environmental Pollutants

Vapor Pressure

2.36 mmHg
2.36 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

328-84-7

Wikipedia

3,4-dichlorobenzotrifluoride

Biological Half Life

33.11 Days

Methods of Manufacturing

3,4-Dichlorobenzotrifluoride is produced by reacting 3,4-dichlorobenzotrichloride with anhydrous hydrogen fluoride.
3,4-Dichlorobenzotrifluoride is produced as a byproduct of 4-chlorobenzotrifluoride production
3,4-Dichlorotoluene + hydrogen fluoride (side-chain chlorination/halogen exchange).
By chlorination of 4-chlorobenzotrifluoride.

General Manufacturing Information

Benzene, 1,2-dichloro-4-(trifluoromethyl)-: ACTIVE
American Hoechst Corp Bridgewater, NJ (importer)
Rohm and Haas Co, Philadelphia, PA (importer), reported importation of less than 10 million pounds in 1981.
Rhone-Poulenc Inc, New York, NY (importer)
Mercantile Dev Inc, Westport, CT (importer/small manufacturer)
This compound exhibits sufficient activation to undergo nucleophilic displacement with phenols to form diaryl ether herbicides, eg, acifluorofen sodium.

Dates

Last modified: 08-15-2023

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